

Head-to-Head Comparison of YAP Inhibitors in Glioblastoma Models

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Compound of Interest

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The Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), are key downstream effectors of the Hippo signaling pathway. In recent years, the dysregulation of this pathway and the subsequent activation of YAP/TAZ have been identified as significant drivers of glioblastoma (GBM) progression, promoting tumor growth, invasion, and therapeutic resistance.^{[1][2][3]} This has led to a growing interest in targeting the YAP-TEAD transcriptional complex as a promising therapeutic strategy for this devastating disease.

This guide provides a head-to-head comparison of the preclinical efficacy of various YAP inhibitors in glioblastoma models, supported by experimental data from published studies.

Performance of YAP Inhibitors: In Vitro Studies

The following table summarizes the in vitro effects of different YAP inhibitors on glioblastoma cell lines. These inhibitors primarily function by disrupting the interaction between YAP and the TEA domain (TEAD) transcription factors, which is crucial for the transcription of pro-oncogenic genes.

Inhibitor	GBM Cell Lines	IC50 (Proliferation)	Effect on Migration/Invasion	Mechanism of Action	Reference
Verteporfin (VP)	Patient-derived GBM lines (primary and recurrent)	Not specified	Impaired migration and invasion dynamics.[4]	Disrupts YAP-TEAD interaction.[4]	[4][5]
NSC682769	LN229, T98G, GBM39 (patient-derived)	Submicromolar range	Inhibited migration and invasiveness.[1][6][7]	Binds to YAP and blocks its association with TEAD.[1]	[1][6][7]
GNE7883	U87, U251	Not specified	Effectively inhibited cell migration.[8]	Hippo pathway inhibitor.[8][9]	[8][9]
VT107	U87, U251	Not specified	Effectively inhibited cell migration.[8]	Hippo pathway inhibitor.[8][9]	[8][9]
IAG933	U87, U251	Not specified	Effectively inhibited cell migration.[8]	Hippo pathway inhibitor.[8][9]	[8][9]
Peptide17	Glioblastoma tumorspheres	Not specified	Not specified, but in vivo data suggests anti-tumor effect.[10]	YAP1 inhibitor.[10]	[10]
CA3	Not specified for GBM in	Not specified	Weakened spheroid formation and	Reduces transcriptional activity	[11][12]

	provided results		matrix invasion in mesotheliom a stem cells. [11]		mediated by YAP/TAZ-TEAD. [12]	
XMU-MP-1	SW1783, SW1088 (lower-grade glioma)	Dose-dependent increase in cell proliferation (Note: This is an unexpected result and may be context-dependent). [9]	Not specified for GBM		Inhibitor of MST1/2 kinases in the Hippo pathway. [13]	[9] [13]

Performance of YAP Inhibitors: In Vivo Studies

The efficacy of YAP inhibitors has also been evaluated in preclinical animal models of glioblastoma, providing crucial insights into their potential therapeutic utility.

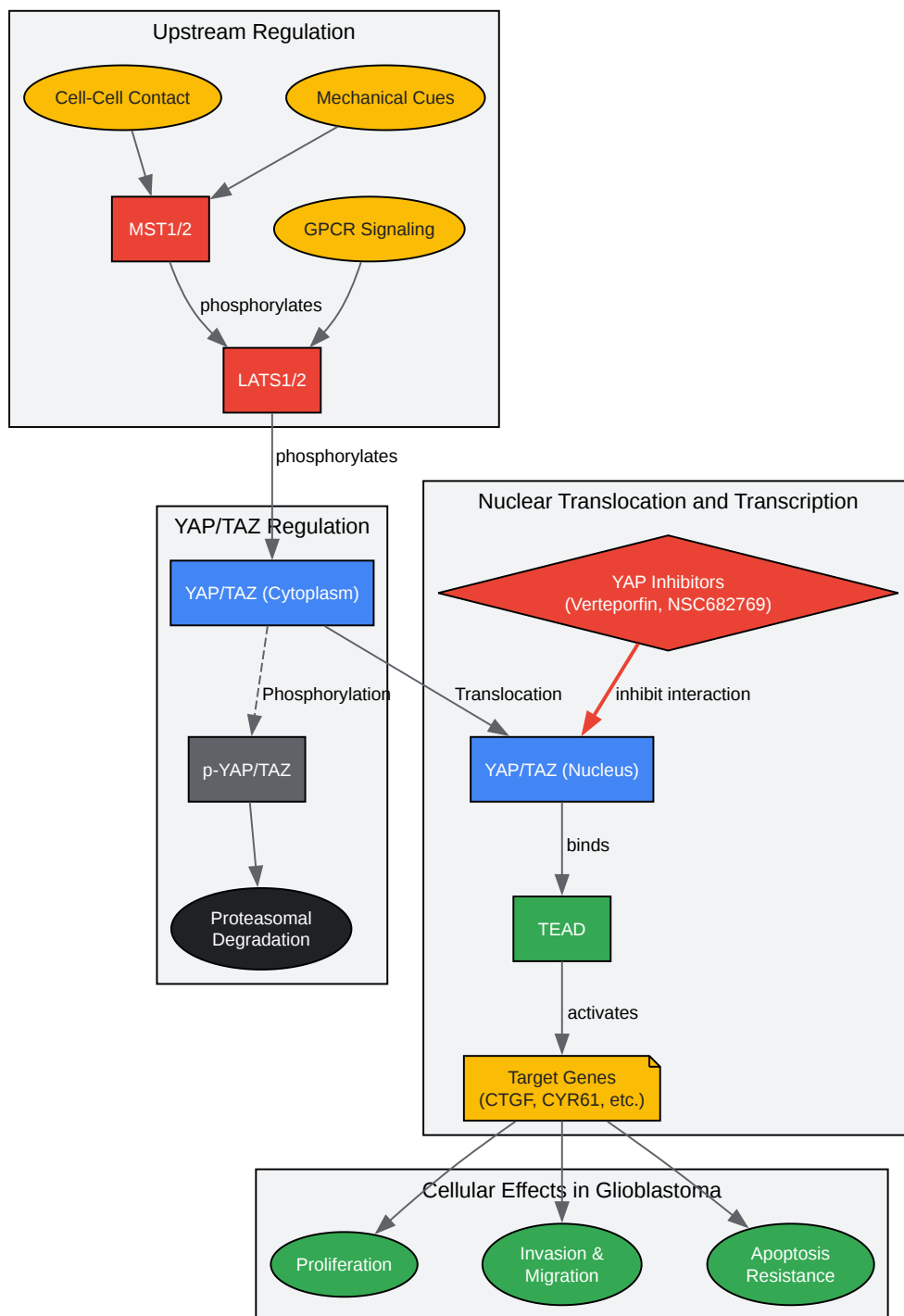
Inhibitor	Animal Model	Treatment Regimen	Key Outcomes	Reference
Verteporfin (VP)	Patient-derived orthotopic xenograft (PDX) models	Not specified	Diminished core and infiltrative tumor burden; conferred survival benefit. [4][14][15]	[4][14][15]
NSC682769	Tumor xenograft and genetically engineered mouse models	5 mg/kg and 20 mg/kg	Marked anti-tumor responses; increased overall survival; significant blood-brain barrier penetration.[1][6][7]	[1][6][7]
Peptide17	In-vivo xenograft model	Not specified	Increased survival rate of mice.[10]	[10]

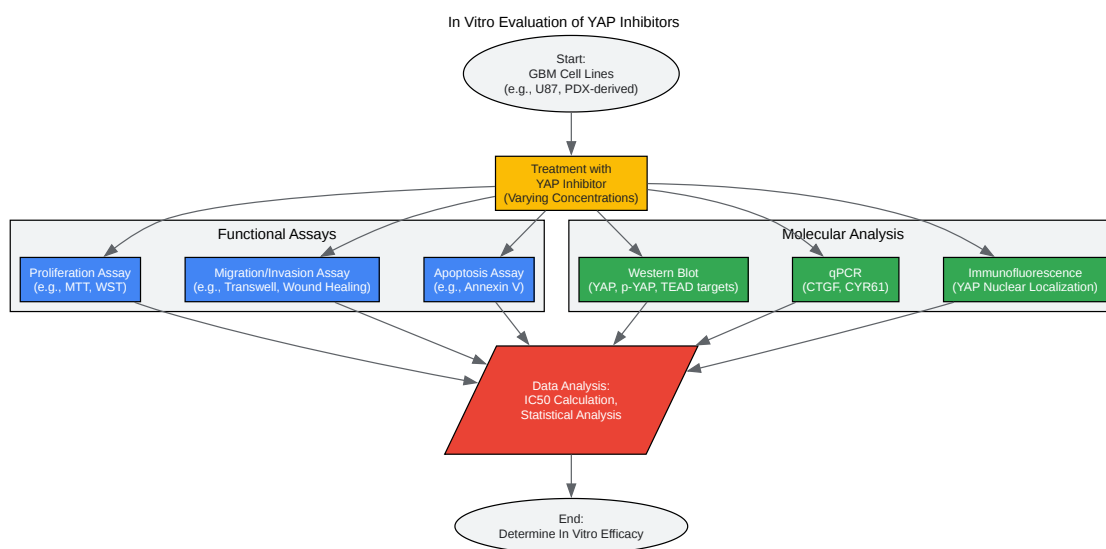
Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the YAP signaling pathway in glioblastoma and typical experimental workflows.

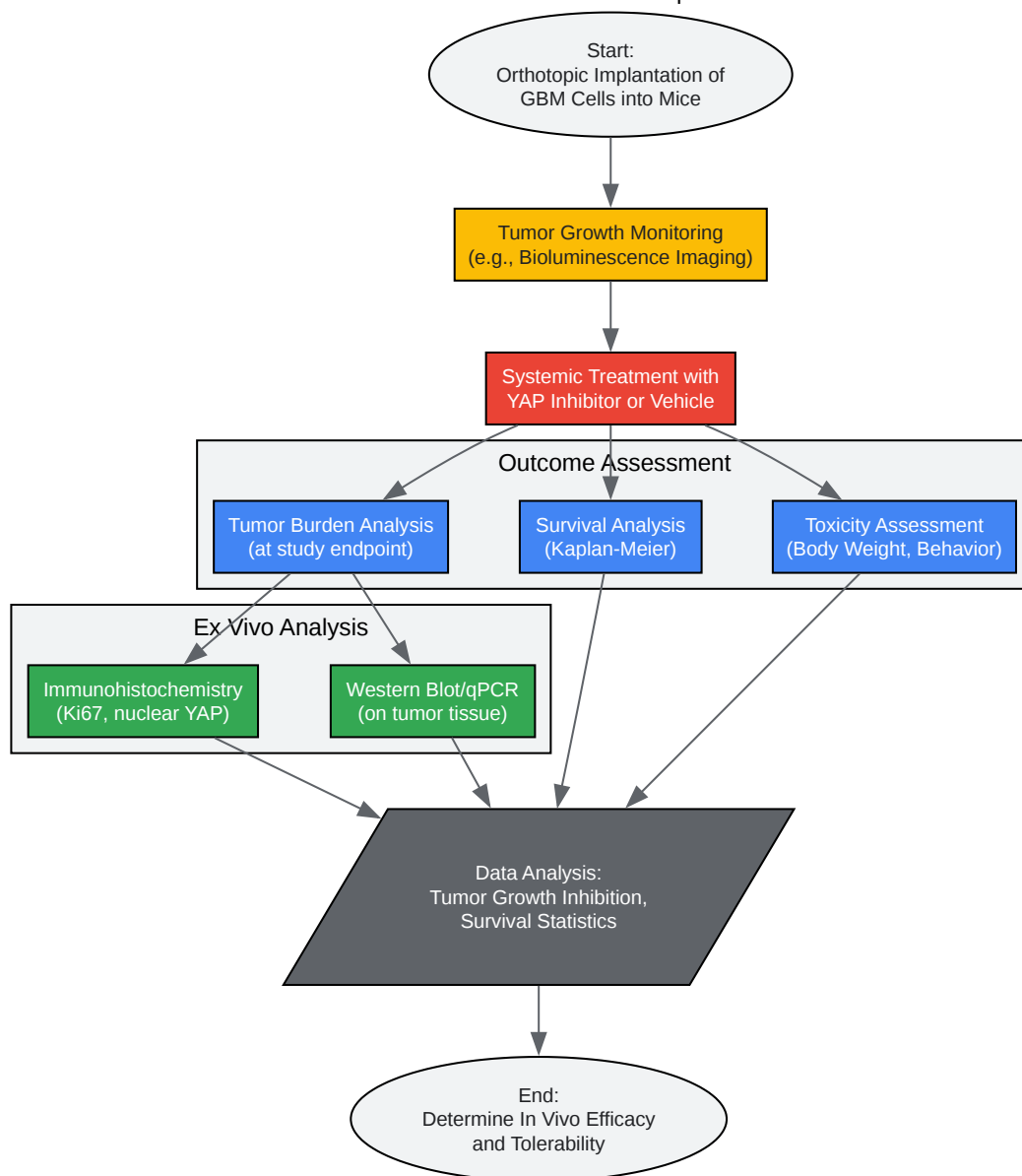
YAP Signaling Pathway in Glioblastoma

YAP Signaling Pathway in Glioblastoma





In Vivo Evaluation of YAP Inhibitors in Orthotopic GBM Models

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